Cas no 941251-97-4 (N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide)

N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide
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- インチ: 1S/C16H12BrN3O/c1-10-7-15(13-8-12(17)4-5-14(13)19-10)20-16(21)11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21)
- InChIKey: WIMKGXLQJZKBLM-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C(NC1C2C(N=C(C)C=1)=CC=C(Br)C=2)=O
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3367-0006-40mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-25mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-2μmol |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-20mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-20μmol |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-4mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-5mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-10μmol |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-1mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3367-0006-2mg |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
941251-97-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamideに関する追加情報
Professional Introduction to N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide (CAS No. 941251-97-4)
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide, a compound with the CAS number 941251-97-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule integrates elements from both quinoline and pyridine scaffolds, which are well-documented for their pharmacological properties.
The< strong>N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide molecule is characterized by its unique substitution pattern, which includes a bromo group at the 6-position of the quinoline ring and a methyl group at the 2-position. This specific arrangement not only contributes to its distinct chemical profile but also influences its interactions with biological targets. The presence of the bromo substituent, in particular, has been shown to enhance binding affinity in several drug-like molecules, making it a valuable feature for medicinal chemists.
In recent years, there has been growing interest in quinoline derivatives as potential therapeutic agents. Quinoline-based compounds have a long history of use in medicine, with notable examples including chloroquine and mefloquine, which have been widely used for their antimalarial properties. The introduction of< strong>6-bromo-2-methylquinolin-4-yl moieties into drug candidates has further expanded the pharmacological landscape, offering new opportunities for therapeutic intervention.
The carboxamide functional group at the 3-position of the pyridine ring in N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide adds another layer of complexity to its chemical behavior. Carboxamides are known for their ability to form hydrogen bonds, which can be crucial for stabilizing interactions with biological targets. This feature makes the compound particularly interesting for designing molecules that require precise binding to proteins or nucleic acids.
Recent studies have highlighted the potential of N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide as a lead compound for further drug development. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in cancer signaling pathways. Preliminary findings suggest that this compound exhibits promising activity against certain types of cancer cells, making it a candidate for further investigation in oncology research.
The synthesis of N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The bromination step at the 6-position of the quinoline ring is particularly critical and must be performed under controlled conditions to avoid unwanted side reactions. Similarly, the introduction of the methyl group at the 2-position and the formation of the carboxamide linkage require precise synthetic methodologies.
In terms of pharmacokinetic properties, N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide has shown encouraging results in preclinical studies. The molecule exhibits good solubility in aqueous media, which is essential for oral bioavailability. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for potential once-daily dosing regimens.
The< strong>941251-97-4 identifier ensures that researchers can reliably access and reference this compound throughout their studies. As part of ongoing research efforts, scientists are continuously refining synthetic routes and exploring new derivatives to enhance the therapeutic potential of this molecule. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area.
The integration of computational methods into drug discovery has also played a significant role in understanding the behavior of N-(6-bromo-2-methylquinolin-4-yllpyridine)-3-carboxamide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These insights can guide the design of next-generation analogs with improved efficacy and reduced side effects.
In conclusion, N-(6-bromo--methylquinolin--4-yllpyridine)-3-carboxamide (CAS No.< strong>941251--97--4) represents a promising candidate for therapeutic development. Its unique structural features and encouraging preclinical results make it an attractive molecule for further investigation. As research progresses, this compound is poised to contribute significantly to advancements in pharmaceutical chemistry and medicine.
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